molecular formula C20H19FN4O3S B2765140 2-(3-(4-fluorophenyl)ureido)-N-(4-methoxyphenethyl)thiazole-4-carboxamide CAS No. 941988-92-7

2-(3-(4-fluorophenyl)ureido)-N-(4-methoxyphenethyl)thiazole-4-carboxamide

Cat. No.: B2765140
CAS No.: 941988-92-7
M. Wt: 414.46
InChI Key: VHDZFTPUJXSSHY-UHFFFAOYSA-N
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Description

2-(3-(4-Fluorophenyl)ureido)-N-(4-methoxyphenethyl)thiazole-4-carboxamide is a synthetic thiazole-carboxamide derivative of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C20H19FN4O3S and a molecular weight of 414.5 g/mol , this compound is characterized by a thiazole core functionalized with a 4-fluorophenyl urea moiety and a 4-methoxyphenethyl carboxamide side chain . The fluorophenyl group is a critical structural element known to enhance binding affinity and metabolic stability in pharmaceutical compounds, while the phenethyl group contributes to lipophilicity, influencing bioavailability and membrane permeability . Primary research applications for this compound and its structural analogs are focused on cyclooxygenase (COX) enzyme inhibition and anticancer investigations. Related methoxyphenyl thiazole carboxamide derivatives have demonstrated potent inhibitory activities against both COX-1 and COX-2 enzymes, with a strong selectivity profile towards the COX-2 isozyme . In vitro studies have shown that such compounds can achieve COX-2 inhibitory activity exceeding 80% at low micromolar concentrations, making them valuable tools for studying inflammation pathways . Furthermore, cytotoxicity evaluations against human cancer cell lines, including Huh7, MCF-7, and HCT116, have indicated that certain derivatives exhibit moderate to potent anticancer activities, inducing dose-dependent reductions in cell viability . The proposed mechanism of action involves the compound's ability to interact with enzyme active sites; the fluorophenylurea moiety can form key hydrogen bonds, while the thiazole ring may participate in π-π interactions, thereby stabilizing the compound-enzyme complex and disrupting normal function . This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(4-fluorophenyl)carbamoylamino]-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S/c1-28-16-8-2-13(3-9-16)10-11-22-18(26)17-12-29-20(24-17)25-19(27)23-15-6-4-14(21)5-7-15/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDZFTPUJXSSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(4-fluorophenyl)ureido)-N-(4-methoxyphenethyl)thiazole-4-carboxamide, with the CAS number 941988-92-7, is a synthetic compound belonging to the thiazole class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will explore its chemical properties, biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H19_{19}FN4_{4}O3_{3}S
  • Molecular Weight : 414.5 g/mol
  • Structure : The compound features a thiazole ring linked to a phenylureido group and a methoxyphenethyl moiety, contributing to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. A study highlighted the antimicrobial properties of thiazole derivatives, suggesting that modifications in their structure can enhance their effectiveness against various pathogens .

  • Mechanism of Action : Thiazole compounds often exert their antimicrobial effects by inhibiting key enzymes in microbial metabolism or disrupting cell membrane integrity. The presence of electronegative substituents, such as fluorine, has been shown to enhance these activities by increasing lipophilicity and facilitating membrane penetration .

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies demonstrating its ability to inhibit cancer cell proliferation. Thiazole derivatives have been associated with cytotoxic effects against several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : In vitro studies have shown that certain thiazole derivatives can significantly reduce the viability of cancer cells at low concentrations. For instance, compounds similar to this compound demonstrated IC50_{50} values in the micromolar range against breast and lung cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been correlated with its structural features. Variations in the substituents on the phenyl rings significantly affect its potency:

SubstituentBiological ActivityComments
FluorineEnhanced antimicrobialIncreases lipophilicity
Methoxy groupImproved anticancer effectsModulates interaction with targets
Aromatic ringsDiverse biological effectsVarious mechanisms of action

Pharmacokinetic Properties

Preliminary pharmacokinetic studies suggest that this compound possesses favorable ADME (Absorption, Distribution, Metabolism, Excretion) characteristics, indicating potential for oral bioavailability and systemic distribution.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development.

Antimicrobial Activity

Research indicates that thiazole derivatives possess significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that modifications to the thiazole ring can enhance antimicrobial potency by improving interaction with microbial targets .

Anticancer Properties

  • Mechanism of Action : The compound's anticancer activity is attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. It has shown promising results against various cancer cell lines, including breast and ovarian cancers.
  • Case Studies :
    • In vitro studies revealed that the compound exhibited nanomolar activity against human cancer cell lines, suggesting broad-spectrum antitumor potential .
    • In preclinical trials, administration of the compound in murine models resulted in significant tumor size reduction compared to controls, supporting its efficacy as an anticancer agent .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Preliminary studies suggest that it modulates cytokine production and reduces inflammatory cell infiltration, which could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Research indicates that:

  • Modifications at the phenyl group significantly influence biological activity.
  • The introduction of fluorine atoms enhances potency by improving lipophilicity and receptor binding .

Comparison with Similar Compounds

Structural Analogues in Thiazole Carboxamide Derivatives

Key structural variations among similar thiazole carboxamides include:

  • Substituents on the thiazole ring : The target compound’s urea group at the 2-position contrasts with simpler phenyl or pyridinyl substituents in other derivatives (e.g., ’s 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides) .
  • Amide side chains : The 4-methoxyphenethyl group distinguishes it from derivatives like N-(3,4,5-trimethoxyphenyl) or N-(2,4-difluorophenyl) substituents () .

Key Observations :

  • Spectral Signatures : The urea group in the target compound would likely show distinct IR peaks for N-H (~3150–3319 cm⁻¹) and C=O (~1660–1680 cm⁻¹), similar to hydrazinecarbothioamides in .
Benzo[d]thiazole Dicarboxamide Derivatives

Compounds like those in feature dual carboxamide groups on a benzo[d]thiazole scaffold. Compared to the target compound:

  • Substituent Effects : The 4-fluorophenyl group in both classes may improve lipophilicity and target binding, though the dicarboxamide motif in ’s derivatives likely alters solubility .
Pharmacological and Physicochemical Properties
  • Melting Points : Derivatives with bulkier substituents (e.g., 3,4,5-trimethoxyphenyl in 13e ) exhibit higher melting points (~150°C), suggesting crystalline stability, whereas the target compound’s melting point remains uncharacterized .
  • Synthetic Feasibility : The target compound’s synthesis may require multi-step coupling (similar to ’s protocols), whereas ’s derivatives employ hydrazide-isothiocyanate condensations .

Q & A

Q. Optimization :

  • Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Catalysts : Triethylamine or DMAP improves reaction efficiency in amidation steps.
  • Temperature : Controlled heating (60–80°C) minimizes side reactions during cyclization .

Basic: What spectroscopic and computational methods are used to characterize the compound’s structure and purity?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., urea NH protons at δ 8.5–9.5 ppm; thiazole C4 carbonyl at δ 165–170 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ at m/z 443.1245 for C20_{20}H19_{19}FN4_4O3_3S).
  • X-ray Crystallography : Resolves 3D conformation, highlighting planar thiazole-urea interactions .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 4-fluorophenyl and 4-methoxyphenethyl groups on biological activity?

Q. Methodology :

  • Analog Synthesis : Replace 4-fluorophenyl with chloro/methyl groups to assess halogen effects on target binding.
  • Substituent Modification : Vary methoxy position (e.g., 3-methoxy vs. 4-methoxy) to study steric/electronic influences.
  • Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cellular models (e.g., anti-inflammatory IL-6 suppression).

Q. Example SAR Findings :

Analog ModificationActivity ChangeTarget Affinity (IC50_{50})
4-Fluoro → 3-Chloro10× reduction450 nM (vs. 45 nM parent)
4-Methoxy → 3-MethoxyNo activity>1000 nM
(Data adapted from comparative studies in )

Advanced: What experimental strategies are used to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?

  • Dose-Response Curves : Confirm activity thresholds (e.g., IC50_{50} < 1 μM for anticancer vs. >10 μM for anti-inflammatory effects) .
  • Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify off-target interactions.
  • Orthogonal Assays : Validate anti-inflammatory activity via COX-2 inhibition and NF-κB luciferase reporter assays .

Advanced: How does the compound’s mechanism of action differ from structurally related thiazole-urea analogs?

  • Key Mechanistic Insights :
    • The 4-fluorophenyl group enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., JAK2 inhibition ).
    • The 4-methoxyphenethyl chain improves membrane permeability (logP = 2.8 vs. 1.5 for non-substituted analogs) .
  • Validation : Competitive binding assays with 3H^{3}H-ATP show 80% displacement at 100 nM, confirming ATP-site targeting .

Advanced: What computational tools are employed to optimize synthetic routes and predict metabolic stability?

  • Reaction Path Search : Quantum mechanics (QM) calculations (e.g., Gaussian 16) model transition states for cyclization steps .
  • ADMET Prediction : SwissADME predicts moderate hepatic clearance (CLhep_{hep} = 15 mL/min/kg) and CYP3A4-mediated metabolism.
  • Molecular Dynamics : Simulate binding modes to prioritize analogs with improved half-life (e.g., t1/2_{1/2} > 4 hrs) .

Advanced: How can researchers address pharmacokinetic challenges (e.g., low solubility) during preclinical development?

  • Formulation Strategies : Use lipid nanoparticles (LNPs) to enhance aqueous solubility (from 0.1 mg/mL to 5 mg/mL).
  • Prodrug Design : Introduce phosphate esters at the carboxamide group for pH-dependent release .
  • In Vivo PK Studies : Monitor plasma concentrations in rodent models to optimize dosing regimens .

Advanced: What methods are used to evaluate synergistic effects with existing therapeutics (e.g., in oncology)?

  • Combinatorial Screens : Test with cisplatin or paclitaxel in cancer cell lines (e.g., MCF-7) using Chou-Talalay synergy indices .
  • Apoptosis Assays : Measure caspase-3/7 activation to confirm enhanced cell death in combination therapies .

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